molecular formula C7H4BrNS2 B1519200 2-Bromo-4-(2-thienyl)thiazole CAS No. 1125409-90-6

2-Bromo-4-(2-thienyl)thiazole

Cat. No.: B1519200
CAS No.: 1125409-90-6
M. Wt: 246.2 g/mol
InChI Key: XRXGEQOSIYEEKD-UHFFFAOYSA-N
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Description

Classical and Modified Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first described in the late 19th century, remains a widely utilized and efficient method for the preparation of thiazole derivatives. nih.govijper.org This reaction typically involves the cyclization of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile. nih.govtandfonline.com

The fundamental principle of the Hantzsch synthesis lies in the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). nih.govtandfonline.com In the context of synthesizing 4-(2-thienyl)thiazole derivatives, a key starting material is an α-haloketone bearing a thienyl group. For instance, the reaction of 2-bromo-1-(thiophen-2-yl)ethan-1-one with a suitable thioamide or thiourea derivative leads to the formation of the corresponding 4-(2-thienyl)thiazole. To introduce the bromine at the 2-position, either a brominated thioamide can be used, or more commonly, a 2-aminothiazole (B372263) intermediate is first synthesized using thiourea, which is then subsequently subjected to a Sandmeyer-type reaction or another bromination method.

The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the substituents on both the α-halocarbonyl and the thioamide reactants. nih.govtandfonline.com For example, using different substituted thioamides allows for the introduction of various groups at the 2-position of the thiazole ring.

α-Halocarbonyl CompoundThio-ComponentResulting Thiazole Core
2-Bromo-1-(thiophen-2-yl)ethan-1-oneThiourea2-Amino-4-(2-thienyl)thiazole
2-Bromo-1-(thiophen-2-yl)ethan-1-oneThioacetamide2-Methyl-4-(2-thienyl)thiazole

The efficiency of the Hantzsch synthesis can be significantly influenced by the reaction conditions. Researchers have explored various parameters to enhance yields and reduce reaction times. The choice of solvent plays a crucial role; polar solvents like ethanol (B145695) or dimethylformamide (DMF) are commonly employed to facilitate the dissolution of the reactants. researchgate.net In some cases, greener and more environmentally benign solvent systems, such as polyethylene (B3416737) glycol (PEG), have been successfully utilized.

The use of catalysts can also accelerate the reaction. While the classical Hantzsch synthesis often proceeds without a catalyst, the addition of a base or an acid can be beneficial. Furthermore, microwave irradiation has emerged as a valuable tool to expedite the synthesis of thiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. bepls.com The optimization of temperature is another critical factor, with many Hantzsch reactions being conducted at room temperature or with gentle heating. ijper.orgresearchgate.net

ParameterConditionEffectReference
SolventEthanol, DMFGood solubility of reactants researchgate.net
SolventPolyethylene Glycol (PEG)Green, recyclable solvent
CatalystBase or AcidCan accelerate the reaction-
Energy SourceMicrowave IrradiationFaster reaction, higher yields bepls.com

Advanced Palladium-Catalyzed Coupling Strategies for Functionalization

The bromine atom at the 2-position of 2-bromo-4-(2-thienyl)thiazole serves as a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating more complex and diverse molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com In the case of this compound, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups through reaction with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. mdpi.comnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates being coupled.

Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)2-Aryl-4-(2-thienyl)thiazole
This compoundHeteroarylboronic acidPd catalyst, Base2-Heteroaryl-4-(2-thienyl)thiazole

The Stille coupling offers another effective strategy for the functionalization of this compound. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organostannane (organotin compound) with an organic halide, catalyzed by a palladium complex. wikipedia.org While the toxicity of organotin reagents is a drawback, the Stille reaction is known for its tolerance of a wide variety of functional groups and is often used when other coupling methods are less effective. organic-chemistry.orglibretexts.org The reaction mechanism involves oxidative addition of the bromo-thiazole to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

More recently, C-H activation and direct arylation have emerged as powerful and atom-economical methods for the functionalization of heterocyclic compounds. acs.org These strategies avoid the pre-functionalization of one of the coupling partners (e.g., as a boronic acid or stannane), thereby streamlining the synthetic process. acs.org For thiazole derivatives, palladium-catalyzed direct arylation can be employed to introduce aryl or heteroaryl groups at specific positions. rsc.org While direct arylation of the C-H bonds of the thienyl or thiazole ring is possible, the presence of the bromine atom in this compound typically directs the coupling to the C-Br bond. However, subsequent C-H activation on the thienyl or other parts of the molecule can be a strategy for further diversification. rsc.orgrsc.org These methods often require careful optimization of reaction conditions, including the choice of catalyst, ligand, and oxidant, to achieve high regioselectivity and yield. rsc.orgrsc.org

Lithiation and Halogen-Metal Exchange Strategies

Lithiation and subsequent halogen-metal exchange reactions are powerful tools for the functionalization of heterocyclic compounds, including (thienyl)thiazole systems. wikipedia.orgias.ac.inmt.com These strategies allow for the regioselective introduction of various functional groups, which is crucial for building complex molecular architectures. ias.ac.in

Regioselective Deprotonation and Electrophilic Quenching

Regioselective deprotonation using strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is a common method to generate a nucleophilic center on the thiazole or thiophene (B33073) ring. ias.ac.inmt.comthieme-connect.com The position of deprotonation is directed by the most acidic proton, which is often influenced by the electronic properties of the existing substituents and the inherent acidity of the heterocyclic ring positions. For instance, in 2-phenylthiazole, lithiation can be directed to specific positions. thieme-connect.com

Once the lithiated intermediate is formed, it can be quenched with an electrophile to introduce a new substituent. This process, known as electrophilic quenching, is a versatile method for creating a wide range of derivatives. electronicsandbooks.com The choice of electrophile determines the nature of the introduced functional group.

A general representation of this process is shown below:

Heterocycle-H + Base → Heterocycle-Li + Base-HHeterocycle-Li + Electrophile → Heterocycle-Electrophile + Li-salt

This two-step sequence allows for the controlled and regioselective functionalization of the (thienyl)thiazole scaffold.

Investigation of Halogen Dance Reactions in (Thienyl)thiazole Systems

The "halogen dance" is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. jst.go.jpnih.govclockss.orgwikipedia.org This reaction is driven by the formation of a more stable carbanionic intermediate. jst.go.jp

In the context of (thienyl)thiazole systems, halogen dance reactions have been investigated to access isomers that are difficult to obtain through direct synthesis. jst.go.jp For example, a long-range halogen dance has been observed in certain 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles. jst.go.jp In these cases, a halogen at the C-5 position of the thiazole ring can migrate to a position on the adjacent thiophene ring upon treatment with a strong base like lithium hexamethyldisilazide (LiHMDS) or even more potent phosphazene bases. jst.go.jp

The reaction proceeds through a series of deprotonation and halogenation-dehalogenation steps, ultimately leading to the thermodynamically more stable product. The stability of the lithiated intermediates plays a crucial role in directing the migration. thieme-connect.com For instance, lithiated thiazole species have been observed to be more stable under halogen dance conditions compared to their oxazole (B20620) counterparts. thieme-connect.com

A notable example involves the treatment of 2-bromothiazole (B21250) with LDA at low temperatures, which can lead to the formation of highly functionalized thiazole derivatives after quenching with an electrophile. nih.gov

Intramolecular Cyclization Pathways to Form Thiazole Rings

The construction of the thiazole ring itself is a cornerstone of synthesizing this compound and its analogues. Intramolecular cyclization reactions are a highly effective strategy for this purpose, often providing good control over the final structure. rsc.org

One of the most well-established methods is the Hantzsch thiazole synthesis. acs.org This reaction typically involves the condensation of an α-haloketone with a thioamide. acs.orgresearchgate.net In the context of this compound, a suitable precursor would be a 2-bromo-1-(thiophen-2-yl)ethan-1-one derivative reacting with a thioamide that can provide the 2-amino or a related group to the thiazole ring.

Another approach involves the dehydrative cyclization of precursors like S-unprotected cysteine dipeptides, which can be catalyzed by various reagents. rsc.org Furthermore, the intramolecular cyclization of propargylated thioamides can lead to the formation of thiazole rings, sometimes as a byproduct in the synthesis of other sulfur-containing heterocycles like hydrothiophenes. chim.it

The following table summarizes some intramolecular cyclization approaches for thiazole ring formation:

Starting MaterialsReagents/ConditionsProduct Type
α-Haloketone and ThioamideTypically reflux in a suitable solvent like ethanolSubstituted Thiazoles
Propargylated ThioamidesBaseThiazole ring (can be a byproduct)
N-AllylthioamidesOxidant (e.g., PIDA)Thiazoline derivatives
β-Ketothioamides and Diazo CompoundsRh(OAc)₂ catalystThiazolidin-4-ones and Thiazolines

Synthesis of Related Thiazole-Thiophene Hybrid Structures

The synthesis of hybrid molecules incorporating both thiazole and thiophene rings is an active area of research, driven by the potential for synergistic biological activities. acs.orgnih.govresearchgate.netsemanticscholar.org These syntheses often employ strategies that build one heterocycle onto the other or couple pre-functionalized heterocyclic precursors.

A common strategy involves using a functionalized thiophene as a building block for the subsequent construction of the thiazole ring. For example, acetylthiophene can be used as a starting material to generate a variety of thiazole-bearing thiophene derivatives. nih.gov The synthesis often proceeds through the formation of an α-haloketone from the acetylthiophene, which then undergoes a Hantzsch-type condensation with a thioamide. acs.org

Another approach is the coupling of pre-formed thiazole and thiophene units. This can be achieved through various cross-coupling reactions, such as the Stille coupling, which requires appropriately functionalized (e.g., halogenated or stannylated) heterocyclic partners. nih.gov

The following table outlines some methods for synthesizing thiazole-thiophene hybrids:

Thiophene PrecursorThiazole Formation MethodKey Intermediates
AcetylthiopheneHantzsch synthesisα-Haloketone derived from acetylthiophene
Thiophene-carbothioamidesCyclization with phenacyl bromidesIsothiourea intermediates
Functionalized ThiophenesCoupling with pre-formed thiazolesHalogenated or stannylated thiophenes and thiazoles

These synthetic strategies provide a versatile toolbox for chemists to create a diverse range of thiazole-thiophene hybrid structures, including the target compound this compound and its numerous analogues.

Properties

IUPAC Name

2-bromo-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGEQOSIYEEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

General Synthesis of the Thiazole (B1198619) Ring

The Hantzsch thiazole synthesis is a classic and widely employed method for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. rsc.org Variations of this method exist, allowing for the synthesis of a diverse range of substituted thiazoles. For instance, reacting thiourea (B124793) with α-halocarbonyl compounds is a common route to 2-aminothiazole (B372263) derivatives. tandfonline.comresearchgate.net The specific choice of starting materials dictates the substitution pattern of the resulting thiazole ring.

Spectroscopic and Physical Properties

The definitive identification of this compound relies on a combination of spectroscopic techniques and physical property measurements.

PropertyValue
Molecular Formula C₇H₄BrNS₂
Molecular Weight 246.15 g/mol
CAS Number 1125409-90-6

This data is compiled from chemical supplier information.

Spectroscopic data provides detailed information about the molecular structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal the number and connectivity of hydrogen and carbon atoms, confirming the presence of both the thiazole and thiophene (B33073) rings and their substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Br, C=N, and C-S bonds.

Mass Spectrometry (MS): Mass spectrometry would determine the precise molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Reactivity and Mechanistic Investigations of 2 Bromo 4 2 Thienyl Thiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is an aromatic system with a degree of diene character, and its reactivity towards substitution is well-documented. ijper.org The positions on the thiazole ring exhibit a defined order of reactivity for substitution reactions. For electrophilic substitutions, the reactivity is predicted to be in the decreasing order of C5 > C2 > C4. Conversely, nucleophilic substitutions are favored in the order of C2 > C5 > C4. ijper.org

In 2-Bromo-4-(2-thienyl)thiazole, the C2 position is blocked by a bromine atom, and the C4 position is occupied by the thienyl group. This leaves the C5 position as the primary site for potential electrophilic attack. However, the most prominent substitution reactions for this class of compounds involve the displacement of the bromine atom at the C2 position. The bromine atom at the C2 position of the thiazole ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com This reactivity is a cornerstone for creating a diverse array of derivatives. For instance, in analogous bromo-thiazole compounds, the bromine can be displaced by nucleophiles like amines or thiols to form new derivatives. smolecule.com

Bromine Reactivity: Transformations and Derivatizations

The bromine atom at the C2 position is the most reactive site for many transformations, serving as a versatile handle for synthetic modifications. Its reactivity is central to building more complex molecular architectures based on the 4-(2-thienyl)thiazole scaffold.

The carbon-bromine bond at the C2 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Suzuki-Miyaura, Negishi, Stille, and Sonogashira reactions are commonly employed to substitute the bromine atom with various aryl, heteroaryl, alkyl, or alkynyl groups. nih.gov

In a representative Suzuki-Miyaura reaction, a bromo-thiazole derivative is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. semanticscholar.org This method is pivotal for synthesizing biaryl thiazoles. Similarly, Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings provide effective routes for introducing alkyl, aryl, and other substituents. nih.gov The Sonogashira protocol enables the introduction of alkynyl groups. nih.gov The regioselectivity of these reactions is a key feature; in systems like 2,4-dibromothiazole, the bromine at the C2 position is significantly more reactive towards Pd(0)-catalyzed cross-coupling than the bromine at C4, allowing for selective functionalization. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Bromo-Thiazole Systems
Coupling ReactionNucleophile/ReagentCatalyst SystemProduct TypeReference
Suzuki-MiyauraAryl- or heteroaryl-boronic acidsPd(dppf)Cl₂, Na₂CO₃2-Aryl/Heteroaryl-thiazoles
NegishiAlkyl and aryl zinc halidesPd(0) catalyst2-Alkyl/Aryl-thiazoles nih.gov
StilleOrganotin reagentsPd(0) catalyst2-Aryl/Alkynyl-thiazoles nih.gov
SonogashiraTerminal alkynesPd(0) catalyst, Cu(I) cocatalyst2-Alkynyl-thiazoles nih.gov

The bromine atom can participate in halogen dance reactions, which are base-induced migrations of halogen atoms on aromatic and heteroaromatic rings. jst.go.jpclockss.org These rearrangements provide a synthetic route to halogenated compounds that are otherwise difficult to access. jst.go.jp In systems containing both a thiazole and another heterocycle, a "long-range" halogen dance can occur, where a halogen migrates from one ring to another. jst.go.jpnih.gov

Specifically for (thienyl)thiazole derivatives, studies have shown that a C5-bromo group on the thiazole ring can migrate to the thiophene (B33073) ring upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). jst.go.jpjst.go.jp However, the reactivity is highly dependent on the substitution pattern. For a substrate with a thiophen-2-yl substituent, the halogen dance was found to require a highly basic phosphazene base (P4-t-Bu), indicating that the acidity of the target C-H bond on the thiophene ring is a critical factor. jst.go.jp The mechanism is believed to proceed through the generation of a carbanion, followed by a series of metal-halogen exchange reactions that drive the migration. jst.go.jp

Reactivity of the Thienyl Moiety and Its Influence on the Thiazole Core

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C2 and C5 positions. chemicalbook.com In this compound, the C2 position of the thiophene ring is attached to the thiazole, leaving the C5 position as the most likely site for electrophilic attack.

The two rings exert a mutual electronic influence. The thiazole ring can act as a directing group, influencing the reactivity of the attached thienyl moiety. jst.go.jp For example, during a long-range halogen dance reaction, the thiazole ring was found to direct deprotonation at the C2' position of a connected thiophen-3-yl ring, achieving high regioselectivity. jst.go.jp This directing effect highlights the importance of the nitrogen atom in the thiazole ring for regioselective deprotonation. jst.go.jp Furthermore, palladium-catalyzed reactions have been developed to functionalize the C-H bonds at the β-positions (C3 and C4) of the thiophene ring in related 2-arylthiophene systems, demonstrating that positions other than the activated C5 can also be targeted. rsc.orgrsc.org

Detailed Reaction Mechanisms for Thiazole Formation and Functionalization

The most common method for synthesizing the thiazole ring itself is the Hantzsch synthesis. mdpi.com The general mechanism involves the nucleophilic attack of the sulfur atom from a thioamide (or a related compound like thiourea) on the α-carbon of an α-halocarbonyl compound. This initial S-alkylation forms an intermediate which then undergoes cyclization via attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. mdpi.com For this compound, this would typically involve the reaction of 2-bromo-1-(thiophen-2-yl)ethan-1-one with a source of the "N-C-S" fragment, which is subsequently brominated at the C2 position if not already present.

Mechanisms for functionalization often revolve around the bromine atom. As mentioned, cross-coupling reactions proceed via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the coupling partner, and finally reductive elimination to yield the product and regenerate the catalyst. nih.gov The mechanism for the halogen dance involves base-induced deprotonation to form a carbanion, which then engages in a cascade of metal-halogen exchanges to facilitate the migration of the bromine atom. jst.go.jp

Stereochemical and Regiochemical Control in Synthetic Transformations

Control over regiochemistry is a critical aspect of synthesizing and functionalizing this compound and its derivatives. The inherent reactivity differences within the molecule provide a basis for this control.

A prime example of regiochemical control is seen in the functionalization of 2,4-dibromothiazole, a precursor to related structures. The C2-bromo position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C4-bromo position. nih.gov This allows for the selective substitution at C2 while leaving the C4-bromo intact for subsequent, different transformations. nih.gov

In halogen dance reactions involving (thienyl)thiazole systems, high regioselectivity has been observed. jst.go.jpjst.go.jp For instance, the C5-bromo group on a thiazole ring was found to migrate selectively to the C2' position of a linked thiophen-3-yl group, with no migration to the C5' position observed. jst.go.jp This selectivity is attributed to the thiazole ring acting as a directing group for deprotonation. jst.go.jp Similarly, palladium-catalyzed C-H functionalization can be directed to specific positions on the thiophene ring through mechanisms like 1,4-palladium migration, allowing for the regioselective introduction of aryl groups at a specific β-position of the thienyl ring. rsc.orgrsc.org These examples underscore the high degree of regiochemical control that can be achieved in transformations involving this heterocyclic system.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Bonding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Bromo-4-(2-thienyl)thiazole in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, offering insights into the electronic distribution and conformational preferences of the molecule. copernicus.orgnih.gov

In a typical ¹H NMR spectrum, the protons on the thiazole (B1198619) and thiophene (B33073) rings exhibit characteristic chemical shifts. For instance, in related thiazole derivatives, the thiazole proton often appears as a singlet, with its chemical shift influenced by the nature of the substituents on the ring. researchgate.net The protons of the thiophene ring typically appear as a set of multiplets, with their coupling patterns providing information about their relative positions.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. researchgate.net The carbon atoms in the thiazole and thiophene rings resonate at distinct frequencies, which are sensitive to the electronic effects of the bromine atom and the adjacent heterocyclic ring. For example, the carbon atom bonded to the bromine (C2 of the thiazole ring) is expected to show a characteristic downfield shift.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiazole-H5~7.5 - 8.0~115 - 120
Thiophene-H3'~7.2 - 7.5~125 - 128
Thiophene-H4'~7.0 - 7.2~127 - 130
Thiophene-H5'~7.4 - 7.7~128 - 132
Thiazole-C2N/A~140 - 145
Thiazole-C4N/A~150 - 155
Thiazole-C5See Thiazole-H5~115 - 120
Thiophene-C2'N/A~135 - 140
Thiophene-C3'See Thiophene-H3'~125 - 128
Thiophene-C4'See Thiophene-H4'~127 - 130
Thiophene-C5'See Thiophene-H5'~128 - 132

Note: The data in this table is predictive and based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

High-Resolution NMR Techniques (e.g., 2D-NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling between the protons on the thiophene ring, helping to confirm their connectivity. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. These advanced techniques are crucial for a complete and accurate structural elucidation in solution. copernicus.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. illinois.eduarxiv.org For this compound, these methods provide a characteristic "fingerprint" based on the stretching and bending vibrations of its chemical bonds. researchgate.netniscpr.res.in

The IR spectrum is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-S stretching vibrations within the thiazole and thiophene rings. eurjchem.com The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. Analysis of the IR spectrum of related thiazole compounds reveals key vibrational frequencies that can be extrapolated to the title compound. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. illinois.edu The stretching vibrations of the C=C and C-S bonds in the heterocyclic rings are expected to be Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
C=N Stretch (Thiazole)1620 - 15801620 - 1580
C=C Stretch (Thiophene/Thiazole)1550 - 14501550 - 1450
Ring Vibrations1400 - 10001400 - 1000
C-Br Stretch700 - 500700 - 500

Note: The data in this table is based on characteristic group frequencies and may vary depending on the specific molecular environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.govrsc.org For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nist.govdocbrown.info

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such heterocyclic systems may involve cleavage of the bond between the two rings, loss of the bromine atom, or fragmentation of the thiazole or thiophene rings themselves. nih.govresearchgate.net Analysis of the fragmentation of related thiazole and thiophene derivatives can help in predicting the fragmentation pathways for this compound. semanticscholar.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. cardiff.ac.ukacs.org This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state.

Supramolecular Interactions and Crystal Packing Analysis

X-ray crystallography also reveals how molecules are arranged in the crystal, providing insights into the intermolecular forces that govern the crystal packing. researchgate.netexlibrisgroup.com For this compound, potential supramolecular interactions include halogen bonding (involving the bromine atom), π-π stacking interactions between the aromatic rings, and C-H···S or C-H···N hydrogen bonds. researchgate.netiucr.org The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., UV-Vis for electronic transitions)

The electronic structure and transitions of "this compound" can be effectively investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the conjugated π-system of the molecule, which is formed by the interconnected thiazole and thiophene rings. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in molecules with this architecture are π → π* and n → π* transitions. rsc.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems. The extended conjugation in this compound, involving both the thienyl and thiazole rings, is expected to result in strong π → π* absorption bands. The position of the absorption maximum (λmax) for these transitions is sensitive to the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. nih.gov

The n → π* transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and sulfur atoms of the thiazole ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and are often observed as shoulders or separate bands at longer wavelengths. rsc.org The presence of heteroatoms in the aromatic rings of this compound makes n → π* transitions possible.

While specific experimental UV-Vis spectroscopic data for this compound is not extensively reported in publicly available literature, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict the electronic absorption spectra of such heterocyclic compounds. conicet.gov.arbohrium.com These computational studies can provide valuable information on the λmax, oscillator strengths (f), and the nature of the electronic transitions by analyzing the molecular orbitals involved. scielo.org.za For instance, TD-DFT calculations on similar thiazole derivatives have been used to correlate molecular structure with photophysical properties and to assign the observed absorption bands to specific electronic transitions. conicet.gov.arbohrium.com

Based on studies of analogous thienyl-thiazole systems, the UV-Vis spectrum of this compound in a common organic solvent like chloroform (B151607) or ethanol (B145695) would be expected to exhibit characteristic absorption bands. The data presented in the following table is a hypothetical representation based on typical values for similar compounds found in the literature and insights from computational studies on related structures. conicet.gov.arsemanticscholar.org

Hypothetical UV-Vis Spectroscopic Data for this compound

Parameter Value Description
λmax 1 ~280-320 nm Corresponds to a high-intensity π → π* transition within the conjugated thienyl-thiazole system.
εmax 1 > 10,000 M⁻¹cm⁻¹ High molar absorptivity, characteristic of a π → π* transition.
λmax 2 ~330-360 nm Potentially a lower intensity n → π* transition or a shoulder on the main π → π* band.
εmax 2 < 5,000 M⁻¹cm⁻¹ Lower molar absorptivity, characteristic of an n → π* transition.

The bromine atom attached to the thiazole ring can also influence the electronic transitions. As an electron-withdrawing group, it can modulate the energy levels of the molecular orbitals, potentially causing a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) compared to the unsubstituted 4-(2-thienyl)thiazole. The precise effect would depend on the interplay of its inductive and resonance effects.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationrsc.orgresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. researchgate.net For derivatives containing thiazole (B1198619) and thiophene (B33073) rings, DFT calculations, often using the B3LYP functional, are employed to determine optimized geometries and electronic properties. researchgate.netresearchgate.net These calculations are fundamental to understanding the molecule's stability and reactivity. In a study on pyrazolyl–thiazole derivatives of thiophene, geometry optimizations were performed using DFT at the B3LYP/6-31G(d) level of theory to gain deeper insights into their electronic properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net

In studies of related thiazole derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO is distributed over the thiazole and adjacent moieties. This distribution dictates the charge transfer characteristics of the molecule. For a series of pyrazolyl–thiazole derivatives of thiophene, DFT calculations revealed variations in the HOMO–LUMO gaps, with smaller gaps indicating higher electronic stability and reactivity. nih.gov A study on N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine reported a calculated HOMO-LUMO energy gap of -4.6991 eV. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Thiazole Derivative

ParameterEnergy (eV)
EHOMO-5.5293
ELUMO-0.8302
Energy Gap (ΔE)4.6991

Data is for N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine and is provided for illustrative purposes. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For thiazole derivatives, the MEP map typically shows negative potential around the nitrogen and sulfur atoms of the thiazole ring due to the presence of lone pairs of electrons. nih.gov In a study of new thiazole and pyridine (B92270) derivatives, MEP maps were generated to identify reactive sites. nih.gov For 2-Bromo-4-(2-thienyl)thiazole, the bromine atom would also be expected to influence the electrostatic potential, likely creating a region of positive potential (a σ-hole) on the halogen atom.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability and lower reactivity. nih.gov

Chemical Softness (S) is the reciprocal of hardness and indicates the ease of electron cloud deformation.

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

In a study on thiazole and pyridine derivatives, these descriptors were calculated from the HOMO and LUMO energies to assess the reactivity of the molecules. nih.gov

Table 2: Global Reactivity Descriptors for a Representative Thiazole Derivative

DescriptorValue (eV)
Chemical Hardness (η)2.853
Electronegativity (χ)4.225
Electrophilicity Index (ω)3.125

Data is for a representative thiazole derivative and is provided for illustrative purposes. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitionsresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited-state properties of molecules, including electronic transitions and absorption spectra. researchgate.net This method is instrumental in understanding the photophysical behavior of compounds.

For thiazole-containing systems, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These calculations can elucidate the nature of the electronic transitions, often identifying them as π-π* transitions localized on the conjugated system formed by the thiophene and thiazole rings. A study on 2-(2-hydrazinyl)thiazole derivatives utilized TD-DFT to explore absorption energies, oscillator strengths, and electronic transitions. kbhgroup.in

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalizationtaylorfrancis.com

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. taylorfrancis.com It provides insights into the donor-acceptor interactions between filled and vacant orbitals, which contribute to the stability of the molecule.

Prediction of Non-Linear Optical (NLO) Propertiesnycu.edu.twacs.org

Non-linear optical (NLO) materials have applications in various photonic technologies. Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Molecular Dynamics Simulations

There is currently no publicly available research detailing molecular dynamics (MD) simulations for this compound. MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a compound like this compound, such simulations could provide valuable insights into its conformational dynamics, interactions with solvents, and behavior in larger molecular assemblies or biological systems. The absence of these studies signifies a gap in the understanding of the dynamic behavior of this specific molecule.

Quantum Chemical Calculations for Reaction Pathway Prediction and Energetics

Similarly, a review of existing literature reveals a lack of specific quantum chemical calculations aimed at predicting reaction pathways and energetics for this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating electronic structure, reaction mechanisms, and the thermodynamic and kinetic profiles of chemical reactions. While numerous studies have applied these methods to a wide array of thiazole derivatives to understand their reactivity and electronic properties, this specific bromo-thienyl-thiazole derivative has not been the subject of such focused investigation.

Research in this area would be beneficial for predicting the compound's reactivity in various chemical transformations, understanding its stability, and guiding the synthesis of new derivatives. The energetics of potential reactions, including transition state analysis, would provide a deeper understanding of its chemical behavior.

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry

Precursor in the Synthesis of Diverse Thiazole (B1198619) Derivatives

2-Bromo-4-(2-thienyl)thiazole serves as a foundational element for the synthesis of a multitude of thiazole-containing compounds. The strategic functionalization of this precursor enables the introduction of various substituents, leading to molecules with tailored properties.

The ability to introduce a wide range of functional groups onto the thiazole core via cross-coupling reactions with this compound is a testament to its synthetic utility. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are instrumental in this regard, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions facilitate the attachment of aryl, heteroaryl, alkyl, and alkynyl groups, leading to the creation of multifunctional thiazole derivatives with potential applications in various fields of chemistry.

For instance, the Suzuki-Miyaura cross-coupling reaction provides a powerful method for the arylation and heteroarylation of the thiazole ring, expanding the molecular complexity and enabling the synthesis of compounds with diverse electronic and steric properties. Similarly, the Stille coupling allows for the introduction of organotin reagents, while the Sonogashira coupling is employed for the incorporation of terminal alkynes, leading to the formation of rigid, conjugated systems. The Buchwald-Hartwig amination is another key transformation that facilitates the formation of carbon-nitrogen bonds, introducing amino functionalities that are prevalent in many biologically active molecules.

Cross-Coupling Reaction Catalyst/Reagents Bond Formed Introduced Moiety
Suzuki-MiyauraPd catalyst, BaseC-CAryl, Heteroaryl
StillePd catalystC-CAryl, Vinyl, Alkyl
SonogashiraPd/Cu catalyst, BaseC-C (sp²-sp)Alkynyl
Buchwald-HartwigPd catalyst, BaseC-NArylamine, Alkylamine

The construction of molecules containing multiple thiazole units, such as bisthiazoles and polythiazoles, is a significant area of research due to their interesting electronic and photophysical properties. This compound is a key building block in the iterative synthesis of these larger structures.

The synthesis of bisthiazole derivatives can be achieved through regioselective cross-coupling reactions. For example, starting with a dibrominated thiazole, a selective coupling at one bromine position can be performed, followed by a subsequent coupling at the second bromine atom with a different or similar thiazole-containing coupling partner. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of these synthetic strategies are well-established for other brominated thiazoles and are applicable. researchgate.netnih.gov

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The synthesis of hybrid molecules containing both thiazole and pyrazole (B372694) rings is of particular interest due to the diverse biological activities associated with these heterocycles. While specific syntheses commencing from this compound to form thiazole-pyrazole hybrids are not prominently detailed in the reviewed literature, the general synthetic routes often involve the reaction of a thiazole-containing intermediate with a pyrazole precursor. nih.gov The bromo-functionality in this compound makes it a suitable candidate for such coupling reactions, allowing for its incorporation into a larger hybrid scaffold.

Role in the Construction of π-Conjugated Systems for Materials Science

The development of organic materials with tailored electronic and optical properties is a rapidly advancing field. Thiazole-containing π-conjugated systems are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This compound can serve as a monomer in the synthesis of π-conjugated oligomers and polymers. The presence of the thienyl group already contributes to the conjugated system, and the reactive bromo group allows for polymerization through various cross-coupling reactions. For example, Yamamoto or Suzuki polycondensation reactions can be employed to create polymers where the 4-(2-thienyl)thiazole unit is a repeating structural motif. These polymers often exhibit interesting photophysical and electrochemical properties due to the extended π-conjugation along the polymer backbone. The incorporation of the electron-deficient thiazole ring and the electron-rich thiophene (B33073) ring can lead to materials with desirable donor-acceptor characteristics, which are crucial for applications in organic electronics. researchgate.net

Intermediate in the Synthesis of Complex Natural Product Analogues and Medicinal Chemistry Scaffolds

The heterocyclic compound this compound serves as a crucial intermediate in the creation of elaborate molecular structures, including analogues of natural products and foundational scaffolds for medicinal chemistry. The presence of a bromine atom at the 2-position of the thiazole ring provides a reactive site for various cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. This versatility allows chemists to construct complex molecules that are often inspired by naturally occurring compounds with known biological activity.

In the field of medicinal chemistry, the thiazole ring is recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds. researchgate.netnih.gov The thienyl group at the 4-position further modulates the electronic properties and spatial arrangement of the molecule, influencing its interaction with biological targets. Synthetic chemists leverage this compound to build libraries of novel compounds for drug discovery programs. For instance, it can be a starting point for developing inhibitors of enzymes like 5-lipoxygenase, which is a target for asthma and allergy treatments. researchgate.net

The development of novel thiazole derivatives is an active area of research, with studies focusing on their potential as anticancer, antibacterial, and anti-inflammatory agents. nih.govmdpi.commdpi.com The synthesis of 2,4-disubstituted thiazole derivatives, in particular, has been explored for creating small molecules that can modulate cellular development and differentiation. nih.gov The ability to functionalize the 2-position of the bromo-thienyl-thiazole core is key to generating the structural diversity needed to screen for specific biological activities.

One common synthetic strategy involves the Suzuki-Miyaura coupling reaction, where the bromo-thiazole is reacted with a boronic acid or ester in the presence of a palladium catalyst. This reaction allows for the formation of a new carbon-carbon bond, attaching a wide range of aryl or heteroaryl groups at the 2-position. Similarly, Stille coupling reactions with organotin compounds offer another powerful method for elaborating the core structure. researchgate.net These synthetic methodologies are fundamental in constructing bis-thiazole scaffolds and other complex heterocyclic systems that are investigated for their therapeutic potential. nih.gov

Below is a table summarizing the types of scaffolds and analogues synthesized using this compound as an intermediate:

Scaffold/Analogue TypeSynthetic ApplicationPotential Therapeutic Area
2,4-Disubstituted ThiazolesModulation of cellular development and differentiationRegenerative Medicine
Bis-Thiazole ScaffoldsBuilding blocks for complex hybrid moleculesAntibacterial agents
Thiazole-based Enzyme InhibitorsTargeting enzymes like 5-lipoxygenaseAnti-inflammatory, Asthma
Thiazolyl-Pyrazoline HybridsMolecular hybridization for enhanced efficacyAnticancer, Antimicrobial

Regioselective Synthesis of Novel Heterocyclic Compounds

The strategic placement of the bromine atom and the thienyl group on the thiazole ring of this compound makes it a valuable precursor for the regioselective synthesis of new heterocyclic compounds. Regioselectivity, the control over the orientation of chemical bond formation, is a critical aspect of modern organic synthesis, as it allows for the precise construction of a desired isomer, avoiding the formation of unwanted byproducts.

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring itself, and variations of this reaction can be used to introduce substituents with high regiocontrol. nih.gov Once the this compound core is formed, the bromine atom at the 2-position acts as a handle for subsequent regioselective functionalization. For example, in palladium-catalyzed cross-coupling reactions, the reaction will occur specifically at the carbon-bromine bond, leaving the thienyl and thiazole rings intact. This allows for the precise introduction of new functional groups at the 2-position of the thiazole.

Researchers have utilized this regioselectivity to synthesize a variety of novel heterocyclic systems. For instance, the reaction of 2-bromo-thiazoles with various α-bromocarbonyl compounds can lead to the formation of new functionalized thiazoles in a regioselective manner. researchgate.netscispace.com This approach is instrumental in creating libraries of compounds for biological screening. Furthermore, visible-light-mediated synthesis has emerged as a green and efficient method for the regioselective synthesis of fused heterocyclic systems like thiazolo[3,2-b] researchgate.netscispace.comrsc.orgtriazoles. rsc.org

The table below highlights examples of regioselective reactions involving thiazole derivatives, demonstrating the controlled synthesis of complex heterocyclic structures.

Reaction TypeReactantsProduct TypeSignificance
Hantzsch Thiazole SynthesisThioamides and α-haloketonesSubstituted thiazolesFundamental method for regioselective thiazole ring formation. nih.gov
Palladium-Catalyzed Cross-Coupling2-Bromo-thiazole and boronic acids/esters (Suzuki) or organostannanes (Stille)2-Aryl/heteroaryl-thiazolesPrecise C-C bond formation at the 2-position. researchgate.netnih.gov
Reaction with α-bromocarbonyl compoundsThioamide derivatives and α-bromocarbonyl compoundsFunctionalized thiazolesRegioselective synthesis of new thiazole derivatives. researchgate.netscispace.com
Visible-light-mediated cyclizationα-bromodiketones and 3-mercapto researchgate.netscispace.comrsc.orgtriazolesThiazolo[3,2-b] researchgate.netscispace.comrsc.orgtriazolesGreen and efficient regioselective synthesis of fused heterocycles. rsc.org

The ability to perform these reactions with high regioselectivity is crucial for the efficient synthesis of complex molecules with well-defined structures, which is a prerequisite for studying their structure-activity relationships in medicinal chemistry and materials science.

Mechanistic Studies of Biological Activities in Vitro and Pre Clinical Focus

Molecular Docking and Computational Target Interaction Studies

Molecular docking and computational studies have been instrumental in predicting and understanding the interactions of thiazole-based compounds with various biological targets. These in silico methods provide valuable insights into the binding modes and affinities of ligands, guiding the design of more potent and selective molecules.

Molecular docking simulations have been employed to investigate the binding of thiazole (B1198619) derivatives to a range of protein targets. For instance, studies on thiazole carboxamide derivatives have suggested a favorable binding to the COX-2 isozyme over the COX-1 enzyme, which is a key characteristic of selective anti-inflammatory drugs. nih.gov The interaction behaviors within the active sites of COX-1 and COX-2 have been compared to known selective inhibitors like celecoxib (B62257) to rationalize their potency and selectivity. nih.gov

In the context of neurodegenerative diseases, thiazole derivatives have been explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Docking studies have revealed that these compounds can fit into the active sites of these enzymes, and their binding energies have been correlated with their inhibitory potencies. nih.gov For example, 2-amino-4-(4-bromophenyl)thiazole (B182969) has shown significant inhibition against both AChE and BChE. nih.gov

Furthermore, the thiazole scaffold has been incorporated into molecules targeting various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Docking simulations of thiazole-containing compounds within the VEGFR-2 active site have demonstrated interactions comparable to approved drugs like Sorafenib. nih.gov While direct docking studies of "2-Bromo-4-(2-thienyl)thiazole" with Rab7b are not extensively reported, the versatility of the thiazole ring suggests its potential for interaction with a wide array of protein targets.

Computational methods are frequently used to predict the binding affinity of thiazole derivatives to their target proteins. The binding energies, often calculated in kcal/mol, provide a quantitative measure of the stability of the ligand-protein complex. For instance, molecular docking analysis of 2-amino thiazole derivatives against cholinesterases has shown estimated binding energies ranging from -6.75 to -7.96 kcal/mol. nih.gov These predicted affinities often correlate well with experimentally determined inhibitory constants (Ki). nih.gov

The specific molecular interactions underpinning these binding affinities are also elucidated through docking studies. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the binding of thiazole derivatives to the active site of cholinesterases can involve interactions with key amino acid residues. nih.gov The visualization of these interactions is crucial for understanding the mechanism of inhibition and for the rational design of new inhibitors. nih.gov

Derivative ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key Interactions
Thiazole CarboxamidesCOX-2Favorable over COX-1Comparable to Celecoxib
2-Amino ThiazolesAChE, BChE-6.75 to -7.96Active site binding
Thiazolyl CoumarinsVEGFR-2-9.819 to -9.900Similar to Sorafenib

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For "this compound" and its analogs, SAR studies provide a roadmap for designing more effective therapeutic agents.

The "this compound" scaffold combines several key structural features that contribute to its biological activity. The thiazole ring itself is a versatile pharmacophore found in numerous FDA-approved drugs. nih.gov The presence of a bromine atom at the 2-position of the thiazole ring can significantly enhance biological activity. Bromo-substituted compounds have demonstrated potent antifungal and anticancer activities. nih.govacs.org The bromine atom can increase the lipophilicity of the molecule, potentially improving cell membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to target proteins.

The 4-(2-thienyl) substituent also plays a crucial role. The thiophene (B33073) ring is another important heterocyclic motif in medicinal chemistry, known to contribute to various biological activities, including antimicrobial and anti-inflammatory effects. nih.gov The combination of the bromo and thienyl moieties on the thiazole core creates a unique electronic and steric profile that can lead to high potency and selectivity for specific biological targets.

Modifications to the "this compound" core can have a profound impact on its biological activity. SAR studies have shown that even minor changes to the substituents on the thiazole ring can alter the molecule's interaction with biological pathways. For example, replacing the bromo substituent with other halogens or different functional groups can modulate the compound's potency and selectivity. Similarly, modifying the thiophene ring or introducing substituents at other positions on the thiazole nucleus can lead to derivatives with altered biological profiles. nih.gov

These modifications can influence factors such as the molecule's ability to cross biological membranes, its metabolic stability, and its affinity for target enzymes or receptors. A clear understanding of these structure-activity relationships is essential for the optimization of lead compounds and the development of new drugs with improved therapeutic properties. ijnrd.org

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis, which often involves harsh conditions and the use of hazardous reagents. nih.govresearchgate.neteurekaselect.combepls.com Future research is imperative to develop more efficient and environmentally benign synthetic pathways to 2-Bromo-4-(2-thienyl)thiazole and its analogs.

Key areas for development include:

Green Chemistry Approaches : The adoption of green chemistry principles is crucial. nih.govresearchgate.net This involves using renewable starting materials, non-toxic catalysts, and environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). bepls.com

Energy-Efficient Methodologies : Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.netbepls.comrsc.orgnih.gov

Catalyst Innovation : The exploration of novel catalysts, including biocatalysts like lipases or recyclable solid-supported catalysts, can enhance reaction efficiency and simplify product purification. nih.govbepls.comrsc.org For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot syntheses of thiazole derivatives. bepls.com

Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives
ParameterTraditional Methods (e.g., Hantzsch)Future Sustainable Methods
SolventsOften volatile organic compounds (VOCs)Green solvents (water, PEG, ionic liquids) researchgate.netbepls.com
Energy SourceConventional heating (reflux)Microwave irradiation, ultrasound researchgate.netrsc.org
CatalystsOften stoichiometric, hazardous reagentsRecyclable, non-toxic, biocatalysts nih.govrsc.org
EfficiencyLong reaction times, moderate yieldsReduced reaction times, often higher yields bepls.com
Environmental ImpactSignificant waste generationMinimized waste, safer processes nih.govresearchgate.net

Exploration of Undiscovered Reactivity Patterns and Transformations

The 2-bromo substituent on the thiazole ring is a key functional group that allows for a variety of subsequent chemical transformations, primarily through cross-coupling reactions. While methods for substituting the bromo group are known, there remains significant scope for exploring novel reactivity patterns. nih.gov

Future research should focus on:

Novel Cross-Coupling Reactions : Beyond standard Suzuki and Stille couplings, investigating less common or newly developed cross-coupling methodologies could provide access to novel derivatives. nih.gov This includes exploring different catalysts and reaction conditions to improve substrate scope and functional group tolerance.

C-H Activation : Direct C-H activation/functionalization of the thiazole or thienyl ring offers a more atom-economical approach to creating new C-C or C-heteroatom bonds, avoiding the pre-functionalization steps often required.

Photoredox Catalysis : The use of visible-light photoredox catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods, allowing for milder reaction conditions.

Ring Transformation Reactions : Investigating conditions that could induce ring-opening or ring-expansion of the thiazole core could lead to the synthesis of entirely new heterocyclic systems.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net Applying these methods to this compound can provide invaluable insights that guide experimental work.

Key applications of computational modeling include:

Reaction Mechanism Elucidation : DFT calculations can map out the energy profiles of potential reaction pathways, helping to understand reaction mechanisms and predict the most likely products. nih.gov

Predicting Reactivity : By calculating molecular orbitals (HOMO-LUMO) and Fukui indices, researchers can predict the most reactive sites for nucleophilic, electrophilic, or radical attack. researchgate.net

Spectroscopic Analysis : Computational models can predict spectroscopic data (e.g., NMR, IR), which aids in the structural confirmation of newly synthesized compounds. dntb.gov.ua

In Silico Design : Modeling the interaction of derivatives with biological targets, such as enzymes, can help in the rational design of new drug candidates. nih.govnih.gov

Table 2: Applications of Computational Modeling in Thiazole Chemistry
Computational MethodApplicationPotential Insight for this compound
Density Functional Theory (DFT)Reaction mechanism, electronic properties, spectroscopic prediction nih.govresearchgate.netUnderstanding cross-coupling mechanisms, predicting sites of further substitution.
Molecular DockingPredicting binding modes of a molecule to a biological target nih.govnih.govDesigning derivatives that can act as specific enzyme inhibitors.
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity frontiersin.orgEvaluating the drug-like properties of potential therapeutic agents based on the core scaffold.

Design of Next-Generation Thiazole-Based Scaffolds for Specific Molecular Targets

Thiazole-containing compounds are prevalent in medicinal chemistry and are found in numerous FDA-approved drugs. nih.govmdpi.com The this compound scaffold is an excellent starting point for creating libraries of new compounds to be screened for biological activity. nih.govcu.edu.eg

Future design strategies should include:

Structure-Activity Relationship (SAR) Studies : Systematically modifying the thienyl and thiazole moieties and testing the biological activity of the resulting compounds can identify key structural features required for interaction with a specific biological target. nih.gov

Molecular Hybridization : Combining the this compound core with other known pharmacophores is a proven strategy for developing new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. acs.org

Target-Specific Design : Using the scaffold to design inhibitors for specific enzyme families known to be important in disease, such as kinases or topoisomerases, is a promising direction. nih.govfrontiersin.orgnih.gov For example, thiazole derivatives have been investigated as inhibitors of VEGFR-2, a key target in cancer therapy. cu.edu.eg

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The pace of chemical research can be greatly accelerated by adopting modern technologies in synthesis and analysis.

Automated Synthesis : The use of automated synthesis platforms can rapidly generate libraries of derivatives from the this compound core, accelerating the drug discovery process.

High-Throughput Screening (HTS) : Once libraries of compounds are synthesized, HTS techniques can be used to quickly evaluate their biological activity against a wide range of targets.

Advanced Analytical Techniques : The structural elucidation of novel, complex derivatives will rely on sophisticated analytical methods, including advanced 2D NMR techniques and high-resolution mass spectrometry.

Flow Chemistry : Continuous flow reactors offer advantages over traditional batch synthesis, including better control over reaction parameters, improved safety, and easier scalability, making them ideal for optimizing the synthesis of promising compounds.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for creating novel materials and therapeutic agents.

Q & A

Q. Example SAR Data :

CompoundIC₅₀ (Antimicrobial, µg/mL)Reference
This compound12.3
2-Chloro-4-phenylthiazole45.7

Methodology : Compare MIC values against Gram-positive/negative bacteria using broth dilution assays .

Basic: What biological activities are associated with this compound derivatives?

Answer:
Primary research focuses on:

  • Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus) .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer) via ROS generation .
    Assays :
  • MTT assay for cytotoxicity (IC₅₀ determination).
  • Agar diffusion for antimicrobial screening .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved during structural analysis?

Answer:

  • Cross-validation : Use complementary techniques (e.g., solid-state NMR for crystallinity vs. solution NMR).
  • Refinement software : SHELX’s twin refinement for addressing twinning or disorder in crystals .
  • Density functional theory (DFT) : Compare calculated vs. experimental bond parameters to identify outliers .

Example : If NMR suggests a planar thiazole ring but XRD shows slight distortion, re-examine solvent effects or refine hydrogen bonding parameters .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(2-thienyl)thiazole
Reactant of Route 2
2-Bromo-4-(2-thienyl)thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.